molecular formula C12H9IN2O2 B1397989 6-(4-Iodo-phenoxy)-nicotinamide CAS No. 676495-46-8

6-(4-Iodo-phenoxy)-nicotinamide

Katalognummer B1397989
CAS-Nummer: 676495-46-8
Molekulargewicht: 340.12 g/mol
InChI-Schlüssel: NKKPJEGINOPHNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds with an iodo-phenoxy group can involve various chemical reactions. For instance, the Sonogashira coupling between methyl 6- (4-iodophenoxy)hexanoate and phenylacetylene, followed by de-protection of the methyl hexanoate of the coupling resultant, and the esterification between the generated carboxylic acid and pentafluorophenol with the DCC catalyst were carried out step-by-step .


Molecular Structure Analysis

The molecular structure of compounds with an iodo-phenoxy group can vary. For example, “6-ETHYL-7-HYDROXY-3- (4-IODO-PHENOXY)-2-METHYL-CHROMEN-4-ONE” has a linear formula of C18H15IO4 . Another compound, “(4-iodo-phenoxy)-trimethylsilane”, contains total 25 bond(s); 12 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .


Chemical Reactions Analysis

The chemical reactions involving compounds with an iodo-phenoxy group can be complex and depend on the specific compound and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with an iodo-phenoxy group can vary. For example, “2-(4-IODO-PHENOXY)-PROPIONIC ACID ETHYL ESTER” has a molecular formula of C11H13IO3 and a molecular weight of 320.12 .

Wissenschaftliche Forschungsanwendungen

Potent Agonists at the GPBAR1 Receptor

2-Phenoxy-nicotinamides, structurally related to 6-(4-Iodo-phenoxy)-nicotinamide, have been identified as potent agonists at the GPBAR1 receptor. This receptor is a target in the treatment of obesity, type 2 diabetes, and metabolic syndrome. Through extensive structure-activity relationship studies, optimized GPBAR1 agonists have been developed, showcasing potential for therapeutic applications in metabolic diseases ChemMedChem, 2013.

Inhibitory Effects on Drug Metabolism

Studies on the inhibitory effects of various substances, including nicotinamide derivatives, on drug metabolism by liver microsomes reveal the nuanced interactions within metabolic pathways. These interactions have implications for drug efficacy and safety, highlighting the importance of understanding molecular mechanisms in pharmacology Biochemical Pharmacology, 1970.

Non-enzymatic Reduction of Azo Dyes

Nicotinamide adenine dinucleotide (NADH) reduces a variety of azo dyes, including those substituted with various functional groups. This reduction process is pH-dependent and suggests potential applications in microbial degradation and mammalian metabolism of azo dyes Chemosphere, 2000.

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

The development of a fluorescent analog of nicotinamide adenine dinucleotide (NAD+) opens new avenues for studying enzymatic reactions and cellular metabolism. This analog provides a tool for real-time observation of metabolic processes, with potential applications in research and diagnostics Proceedings of the National Academy of Sciences, 1972.

Mitigating Age-Associated Physiological Decline

Long-term administration of nicotinamide mononucleotide (NMN), a key NAD+ intermediate, effectively mitigates age-associated physiological decline in mice. This study highlights the therapeutic potential of NAD+ intermediates in anti-aging interventions, with implications for human health Cell Metabolism, 2016.

Eigenschaften

IUPAC Name

6-(4-iodophenoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O2/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-15-11)12(14)16/h1-7H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKPJEGINOPHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Iodo-phenoxy)-nicotinamide

Synthesis routes and methods I

Procedure details

Combine 4-iodophenol (6.31 g, 28.7 mmol), 6-chloro-nicotinamide (4.51 g, 28.8 mmol), potassium carbonate (10.0 g, 72.4 mmol), and dimethylacetamide (145 mL), stir and heat at 200° C. After 3 h, cool to ambient temperature and dilute with water (600 mL), filter, and dry in vacuo to provide 8.27 g (85%) of the title compound as a white/brown solid: mass spectrum (electrospray): m/z=341.0 (M+1); 1H NMR (methanol-d4): 8.67 (d, 1H, J=2.4 Hz), 8.31 (dd, 1H, J=2.4, 8.3 Hz), 7.82-7.79 (m, 2H). 7.09 (d, 1H, J=8.8 Hz), 7.03-6.99 (m, 2H).
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Iodo-phenoxy)-nicotinamide
Reactant of Route 2
Reactant of Route 2
6-(4-Iodo-phenoxy)-nicotinamide
Reactant of Route 3
Reactant of Route 3
6-(4-Iodo-phenoxy)-nicotinamide
Reactant of Route 4
Reactant of Route 4
6-(4-Iodo-phenoxy)-nicotinamide
Reactant of Route 5
6-(4-Iodo-phenoxy)-nicotinamide
Reactant of Route 6
Reactant of Route 6
6-(4-Iodo-phenoxy)-nicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.